![molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-cyanophenyl)amino]-piperidine CAS No. 333986-52-0](/img/structure/B112488.png)

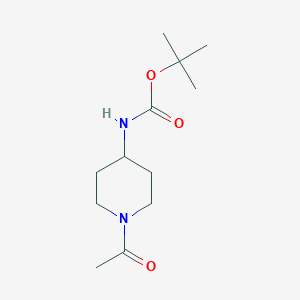

1-Boc-4-[(4-cyanophenyl)amino]-piperidine

Overview

Description

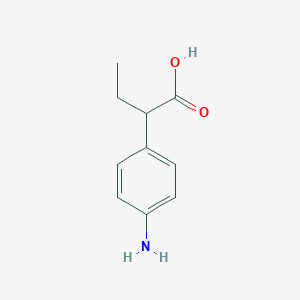

1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a compound with the molecular formula C17H23N3O2 . It is also known as tert-butyl 4-(4-cyanoanilino)-1-piperidinecarboxylate .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, like 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The InChI code for 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 . The molecular weight of the compound is 301.39 .Chemical Reactions Analysis

The Boc group in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.39 . It is stored at a temperature of 28°C .Scientific Research Applications

- 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a chemical compound with the CAS Number: 333986-52-0 . It has a molecular weight of 301.39 .

- This compound is often used in the field of organic synthesis .

- One of the potential applications of this compound is in the protection of amino functions . Primary amines are unique because they can accommodate two such groups . This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- The specific methods of application or experimental procedures would depend on the context of the research. For example, in the case of protecting amino functions, the compound could be used in a reaction with an amine to form a Boc-protected amine .

- The results or outcomes obtained would also depend on the specific research context. In the case of protecting amino functions, the outcome would be a Boc-protected amine, which could then be used in further reactions .

- Dual Protection of Amino Functions : This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides . In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This reagent is believed to form a six-membered imidodicarbonate .

- Proteomics Research : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Dual Protection of Amino Functions : This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides . In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This reagent is believed to form a six-membered imidodicarbonate .

- Proteomics Research : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

properties

IUPAC Name |

tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIWINONAYEREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[(4-cyanophenyl)amino]-piperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.